molecular formula C14H15N3O3 B14188204 3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide CAS No. 897359-58-9

3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No.: B14188204
CAS No.: 897359-58-9
M. Wt: 273.29 g/mol
InChI Key: SFYUSUYFSCFTRA-UHFFFAOYSA-N
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Description

3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 3rd position, a dimethoxyphenyl group at the 6th position, and a carboxamide group at the 2nd position of the pyridine ring. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired pyridine derivative. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in ethanol under reflux conditions to form an intermediate chalcone. This intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 3-Amino-6-(4-bromophenyl)pyridine-2-carboxamide
  • 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide
  • 3-Amino-6-(4-chlorophenyl)pyridine-2-carboxamide

Comparison: 3-Amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide is unique due to the presence of the dimethoxyphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents (e.g., bromine, fluorine, chlorine), the dimethoxyphenyl group may enhance its antimicrobial properties and provide different pharmacokinetic profiles .

Properties

CAS No.

897359-58-9

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-11-6-3-8(7-12(11)20-2)10-5-4-9(15)13(17-10)14(16)18/h3-7H,15H2,1-2H3,(H2,16,18)

InChI Key

SFYUSUYFSCFTRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)N)C(=O)N)OC

Origin of Product

United States

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